

Technical Monograph: 2-Chlorothieno[3,2-d]pyrimidine Scaffold

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Compound of Interest

Compound Name:	2-Chlorothieno[3,2-d]pyrimidine
CAS No.:	1119280-68-0
Cat. No.:	B1486693

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Executive Summary

The **2-chlorothieno[3,2-d]pyrimidine** scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Distinguished by its bioisosteric relationship to purines and quinazolines, this heterocyclic system offers a distinct solubility profile and vector orientation for structure-activity relationship (SAR) exploration.

While the specific molecular weight of the core 2-chloro derivative is 170.62 g/mol, its value in drug development lies in its role as a "bifunctional electrophilic hub." The unique electronic disparity between the C2 and C4 positions allows for highly regioselective sequential nucleophilic aromatic substitutions (

), enabling the rapid assembly of complex libraries targeting PI3K, mTOR, and CDK pathways.

Part 1: Physicochemical Profile[1]

The fundamental data below refers to the unsubstituted **2-chlorothieno[3,2-d]pyrimidine** core. In practical medicinal chemistry, this core is rarely the final endpoint but rather the critical intermediate for cross-coupling.

Core Data Table[2]

Property	Value	Notes
Molecular Weight	170.62 g/mol	Monoisotopic Mass: ~169.97 Da
Molecular Formula		
CAS Number	Varies by isomer	2,4-Dichloro precursor: 16234-14-3; 4-Chloro isomer: 16269-66-2
LogP (Predicted)	~2.3 - 2.5	Highly lipophilic prior to substitution
Topological PSA	~25.8 Å ²	Low polarity facilitates membrane permeability
H-Bond Acceptors	2	N1 and N3 nitrogens
H-Bond Donors	0	(In the 2-chloro core state)

Structural Isomerism Note

Researchers must distinguish between the [3,2-d] and [2,3-d] isomers. The [3,2-d] fusion (sulfur atom adjacent to the bridgehead carbon C4a) is structurally distinct and often exhibits superior metabolic stability compared to the [2,3-d] isomer in specific kinase pockets.

Part 2: Synthetic Architecture & Reactivity

The synthesis of **2-chlorothieno[3,2-d]pyrimidine** derivatives typically does not start with the isolated 2-chloro compound. Instead, it proceeds through a 2,4-dichlorothieno[3,2-d]pyrimidine intermediate.[1]

The "Reactivity Gradient" Principle

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the fusion to the electron-rich thiophene ring creates a specific electronic gradient:

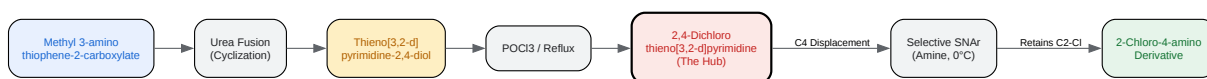
- **Position C4 (Most Reactive):** The C4 position is highly electrophilic. It is susceptible to rapid

displacement by amines, alcohols, or thiols at mild temperatures (0°C to RT).

- Position C2 (Less Reactive): The C2 position is less electrophilic. It remains inert during the C4 displacement, allowing the chlorine at C2 to be retained.
- The "Handle" Strategy: The retained C2-chlorine subsequently serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility groups or specific binding vectors.

Pathway Visualization

The following diagram illustrates the standard industrial route to accessing the 2-chloro scaffold via the 2,4-dichloro intermediate.



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Figure 1: The sequential synthesis pathway. Note that the 2,4-dichloro intermediate is the critical "hub" that allows for the isolation of the 2-chloro derivative.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol generates the reactive core required to access 2-chloro derivatives.

Reagents:

- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Precursor)
- Phosphorus oxychloride ()

- N,N-Diisopropylethylamine (DIPEA) or Triethylamine ()

Methodology:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (), suspend the thienopyrimidine-2,4-dione (1.0 eq) in neat (10–15 volumes).
- Catalysis: Add DIPEA (2.5 eq) dropwise. Caution: Exothermic reaction.
- Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should clear to a dark solution, indicating conversion to the dichloride.
- Workup (Critical Safety Step):
 - Cool the reaction mixture to room temperature.
 - Remove excess under reduced pressure (rotary evaporator with a caustic trap).
 - Pour the viscous residue slowly onto crushed ice/water with vigorous stirring to decompose residual phosphoryl chlorides. Warning: Violent reaction possible.
- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Chloroform ().
- Purification: Wash combined organics with saturated and brine. Dry over . Concentrate to yield the 2,4-dichloro product as a tan/yellow solid.
 - Yield Expectation: 70–90%.

Protocol B: Regioselective Synthesis of 2-Chloro-4-substituted Derivatives

This step installs the primary pharmacophore at C4 while preserving the C2-Cl.

Methodology:

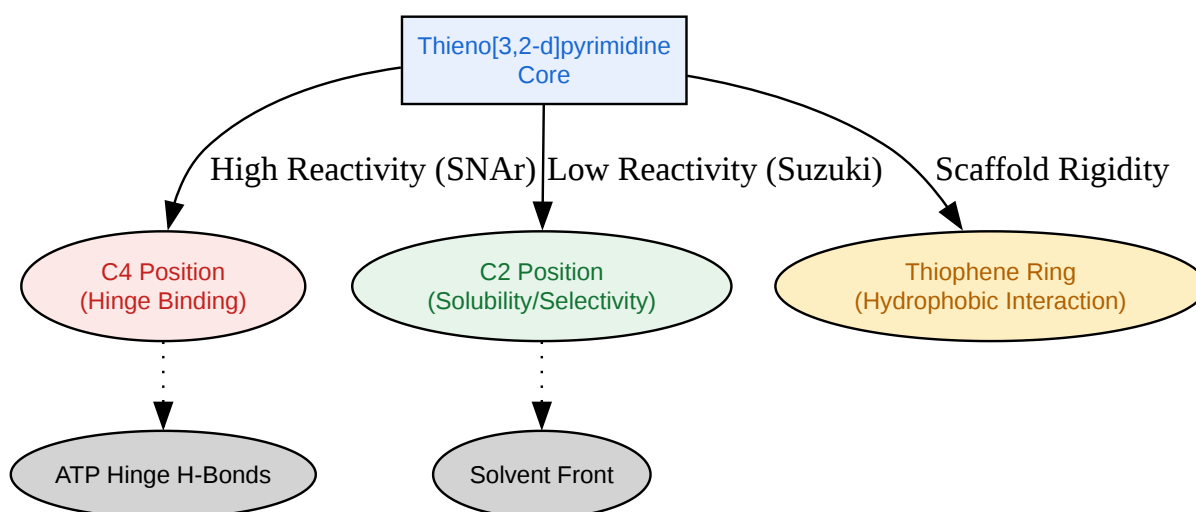
- **Dissolution:** Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in THF or DCM.
- **Temperature Control:** Cool the solution to 0°C using an ice bath. Low temperature is vital to prevent double substitution.
- **Nucleophile Addition:** Add the desired amine (1.0–1.1 eq) and a base (TEA, 1.2 eq) dropwise.
- **Monitoring:** Stir at 0°C for 1–2 hours. Monitor via TLC or LCMS. You will observe the consumption of the dichloro starting material and the formation of the mono-substituted product.
- **Isolation:** Quench with water, extract with EtOAc. The product usually requires minimal purification (recrystallization or short flash column) and contains the C2-Cl handle ready for further elaboration.

Part 4: Drug Discovery Applications[1]

The **2-chlorothieno[3,2-d]pyrimidine** scaffold is a bioisostere of the purine scaffold found in ATP. This makes it an ideal template for Type I Kinase Inhibitors.

SAR Logic & Binding Mode

- **C4 Position (Hinge Binder):** Substituents here (often morpholine, aryl amines) usually form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
- **C2 Position (Solvent/Selectivity):** The chlorine atom at C2 is often replaced (via Suzuki coupling) with heteroaromatics to reach into the "selectivity pocket" or solvent-exposed regions, improving potency and pharmacokinetic properties.



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Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Targeted Pathways

- PI3K/mTOR: Derivatives where C4 is substituted with a morpholine and C2 with an aryl group are classic PI3K inhibitors (e.g., GDC-0941 analogs).
- CDK7: Recent studies utilize this scaffold to create covalent inhibitors targeting Cysteine residues near the ATP pocket.

References

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